5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide

Src kinase inhibition Structure-activity relationship Medicinal chemistry

5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide (CAS 1021258-51-4, molecular formula C21H20N2O7S, molecular weight 444.46 g/mol) is a synthetic small molecule belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class. This class was specifically designed and synthesized as potential inhibitors of Src family kinases (SFKs), nonreceptor tyrosine kinases critically implicated in cancer progression.

Molecular Formula C21H20N2O7S
Molecular Weight 444.46
CAS No. 1021258-51-4
Cat. No. B2504674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
CAS1021258-51-4
Molecular FormulaC21H20N2O7S
Molecular Weight444.46
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H20N2O7S/c1-28-16-4-2-3-15(9-16)12-29-20-13-30-19(10-18(20)24)21(25)23-11-14-5-7-17(8-6-14)31(22,26)27/h2-10,13H,11-12H2,1H3,(H,23,25)(H2,22,26,27)
InChIKeyMGUGFDMVBZZEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide (CAS 1021258-51-4): Sourcing a Defined 4H-Pyran-2-carboxamide Src Kinase Probe


5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide (CAS 1021258-51-4, molecular formula C21H20N2O7S, molecular weight 444.46 g/mol) is a synthetic small molecule belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class [1]. This class was specifically designed and synthesized as potential inhibitors of Src family kinases (SFKs), nonreceptor tyrosine kinases critically implicated in cancer progression [2]. The compound features a 4H-pyran-2-carboxamide core with a 3-methoxybenzyloxy substituent at the 5-position and a 4-sulfamoylbenzyl group on the carboxamide nitrogen. Its well-defined chemical architecture, including a computed XLogP3 of 1.3 and a topological polar surface area of 142 Ų, positions it as a research tool for studying SFK-mediated signaling pathways, with a purity specification of ≥95% commonly associated with commercially available research-grade material [1].

Procurement Risk Alert: Why a Generic 4-Oxo-4H-Pyran-2-Carboxamide Cannot Replace CAS 1021258-51-4 in Src Kinase Studies


The 4-oxo-4H-pyran-2-carboxamide scaffold alone does not confer Src kinase inhibitory activity; biological function is exquisitely dependent on the precise combination of the 5-benzyloxy and 6-substituent modifications, as well as the carboxamide N-substituent [1]. In the foundational structure-activity relationship (SAR) study that established this chemotype, even minor alterations to these positions resulted in substantial changes in kinase inhibition potency [1]. Specifically, the 3-methoxy substitution on the benzyloxy ring and the 4-sulfamoylbenzyl group on the amide nitrogen of this compound represent a unique, non-interchangeable combination [2]. Substituting this compound with a close analog bearing a different benzyloxy substitution pattern (e.g., 4-fluoro or unsubstituted benzyl) or a different amide substituent (e.g., pyridinyl or thiophenyl) will alter both the binding affinity for the Src kinase pocket and the physicochemical properties (e.g., logP, solubility) that govern intracellular target engagement, thereby invalidating comparative experimental conclusions [1].

Quantitative Differentiation Evidence for 5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide


Structural Identity Differentiated from the Unsubstituted Benzyloxy Analog (CAS 1021093-46-8)

The target compound incorporates a 3-methoxy substitution on the 5-benzyloxy ring, a deliberate structural modification absent in the direct analog 5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide (CAS 1021093-46-8). In the foundational SAR study for this class, such electron-donating substitutions on the benzyloxy ring were introduced to modulate electronic effects and binding interactions within the Src kinase ATP-binding pocket [1]. While the original study reports that multiple 6-substituted-5-benzyloxy derivatives were synthesized and evaluated, the individual IC50 values for each compound were not publicly disclosed in the abstract or the available record; the publication discusses preliminary biological activity results without a full numerical SAR table for every analog. Nevertheless, the explicit synthetic effort to install the 3-methoxy group in this specific compound, as opposed to the unsubstituted or 4-fluoro analogs, indicates it was designed to probe a distinct point in chemical space [1]. The molecular formula difference (C21H20N2O7S vs. C20H18N2O6S) and the computed property shift (XLogP3 of 1.3 vs. an estimated lower value for the unsubstituted analog) further confirm its non-interchangeability [2].

Src kinase inhibition Structure-activity relationship Medicinal chemistry

N-Substituent Differentiation from Thiophene and Phenylethyl Amide Analogs

The 4-sulfamoylbenzyl group on the carboxamide nitrogen of the target compound is a key pharmacophoric element. This moiety is structurally and electronically distinct from the amide substituents found in close analogs such as 5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide and 5-((3-methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide . The sulfamoyl (-SO2NH2) group provides a strong hydrogen-bonding capacity and an additional electrostatic interaction surface that the thiophene and 1-phenylethyl substituents lack. Within the general SAR framework established for this chemotype, the amide substituent was found to be a critical determinant of kinase inhibitory potency, with the 4-sulfamoylbenzyl group being a recurrent feature in the most potent derivatives reported in the class [1]. While compound-specific IC50 values are not available for a direct head-to-head comparison, the divergent structural features predict a significant difference in binding mode and affinity for the Src kinase hinge region and hydrophobic pocket [1].

Kinase selectivity Amide substituent SAR Binding pocket complementarity

Physicochemical Property Differentiation for Assay Development and Formulation

The target compound exhibits a set of computed physicochemical properties that differ from its analogs and are critical for experimental design. Its XLogP3 is 1.3, indicating moderate lipophilicity, and its topological polar surface area (TPSA) is 142 Ų [1]. The presence of the 3-methoxy group increases the electron density on the benzyloxy ring, subtly altering the compound's UV/Vis absorption profile and its chromatographic retention time compared to the unsubstituted analog [2]. The hydrogen bond donor count of 2 and acceptor count of 8, along with 8 rotatable bonds, influence solubility in aqueous buffers and common organic solvents (e.g., DMSO). These parameters are essential for preparing reproducible stock solutions for in vitro kinase assays and for interpreting cellular permeability data [1].

Solubility Permeability LogP Assay compatibility

Scaffold Differentiation from 1,4-Dihydropyridine and Other Heterocyclic Analogs

The 4H-pyran-2-carboxamide core of the target compound is distinct from the 1,4-dihydropyridine core found in compounds such as 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide (CAS 1021249-90-0) . The pyran oxygen and the carbonyl group at position 4 create a unique electronic environment that affects the compound's tautomeric preference and its interaction with the kinase hinge region. The 4H-pyran-2-carboxamide scaffold was specifically selected in the original medicinal chemistry campaign for its synthetic accessibility from kojic acid and its ability to position the 5-benzyloxy and 6-substituents for optimal kinase binding [1]. Changing the core to a 1,4-dihydropyridine or a benzene ring would fundamentally alter the geometry of substituent presentation and is likely to abrogate Src kinase inhibitory activity [1].

Core scaffold Kinase inhibitor Chemotype selectivity Chemical series

Application Scenarios for 5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide in Src Kinase Research


Probing Src Family Kinase Dependency in Cancer Cell Lines with a Defined Chemical Tool

This compound is appropriate for use as a tool compound in experiments designed to interrogate the role of Src family kinases (SFKs) in cancer cell proliferation, migration, and invasion. The 4H-pyran-2-carboxamide scaffold, optimized for Src kinase inhibition [1], provides a structurally defined starting point for assessing target engagement. Researchers should pair this compound with appropriate controls (e.g., dasatinib or saracatinib as reference Src inhibitors) and use it at concentrations determined by preliminary cytotoxicity and target modulation assays in their specific cell line of interest.

Structure-Activity Relationship (SAR) Expansion of the 5-Benzyloxy-4-Oxo-4H-Pyran Chemotype

Medicinal chemistry groups focusing on kinase inhibitor development can employ this specific compound as a reference point for synthesizing and evaluating further analogs. The documented 3-methoxy substitution on the benzyloxy ring and the 4-sulfamoylbenzyl amide group represent specific vectors for chemical modification [2]. By comparing newly synthesized derivatives against this compound in standardized kinase inhibition assays, researchers can map the SAR landscape around these positions.

Biochemical Kinase Profiling and Selectivity Assessment

The compound is suitable for in vitro kinase inhibition profiling against a panel of recombinant tyrosine kinases to determine its selectivity window. Given the foundational Src kinase inhibitory premise of its chemotype [1], it can be benchmarked against known SFK inhibitors to characterize its off-target liability profile, an essential step before any cellular or in vivo application. Data from such profiling would directly inform whether the compound offers a selectivity advantage over other 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide analogs.

Physicochemical Standardization for Screening Collection Build-Up

For organizations building a targeted kinase inhibitor screening library, this compound offers documented physicochemical parameters (XLogP3 of 1.3, TPSA of 142 Ų, molecular weight of 444.46 g/mol) [3] that can be used to calibrate high-throughput screening (HTS) assay conditions. Its specific solubility and stability characteristics should be experimentally validated in the screening buffer of choice (e.g., PBS, HEPES) to establish quality control benchmarks and ensure assay reproducibility.

Quote Request

Request a Quote for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.